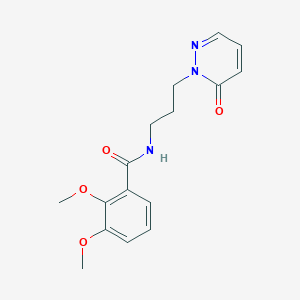

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Descripción

Propiedades

IUPAC Name |

2,3-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-22-13-7-3-6-12(15(13)23-2)16(21)17-9-5-11-19-14(20)8-4-10-18-19/h3-4,6-8,10H,5,9,11H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSPWPUYLCRHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 6-oxopyridazine.

Amidation Reaction: The 2,3-dimethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with 3-(6-oxopyridazin-1(6H)-yl)propylamine to form the desired benzamide.

Reaction Conditions: The amidation reaction is typically carried out in an inert atmosphere (e.g., nitrogen) and may require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.

Reduction: Formation of alcohol derivatives of the pyridazine ring.

Substitution: Formation of substituted benzamides with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Comparison with [18F]Fallypride

Structural Similarities :

- Core Benzamide : Both compounds share a 2,3-dimethoxybenzamide backbone.

- Propyl Linker : The N-propyl chain in the target compound parallels the 3-fluoropropyl chain in [18F]fallypride.

Key Differences :

- Terminal Group: [18F]Fallypride terminates in a pyrrolidinylmethyl group, critical for dopamine D2/D3 receptor antagonism, while the target compound features a pyridazinone ring.

- Application: [18F]Fallypride is a radiopharmaceutical for PET imaging , whereas the pyridazinone moiety in the target compound may confer distinct bioactivity (e.g., enzyme inhibition or antimicrobial effects).

Table 1: Structural and Functional Comparison

| Feature | Target Compound | [18F]Fallypride |

|---|---|---|

| Benzamide Substituents | 2,3-Dimethoxy | 2,3-Dimethoxy |

| Linker | N-Propyl | 3-Fluoropropyl |

| Terminal Group | 6-Oxopyridazin-1(6H)-yl | Pyrrolidinylmethyl |

| Molecular Weight | ~329.36 g/mol | ~427.47 g/mol |

| Primary Application | Hypothesized therapeutic (e.g., enzyme modulation) | PET imaging (D2/D3 receptor targeting) |

Comparison with 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide ()

Shared Features :

- Pyridazinone Ring: Both compounds incorporate a 6-oxopyridazin-1(6H)-yl group, which may enhance metabolic stability compared to simpler heterocycles.

Divergences :

- Core Structure: The target compound uses a benzamide, while the analog in is a benzenesulfonamide.

- Substituents : The benzyloxy group in ’s compound could confer distinct electronic effects vs. the dimethoxy groups in the target compound.

Implications : The benzamide in the target compound may improve lipophilicity and CNS penetration compared to sulfonamide-based analogs .

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

Functional Groups :

- Both compounds feature benzamide scaffolds, but the substituents on the amide nitrogen differ significantly.

Pharmacological Relevance: The pyridazinone group in the target compound could enable interactions with enzymes or receptors requiring planar heterocyclic recognition, unlike the simpler alkyl substituents in ’s compound .

Comparison with Benzoimidazole Carboxamide ()

Heterocyclic Motifs :

- The target compound’s pyridazinone vs. the benzoimidazole in ’s compound highlights differences in aromaticity and electronic properties.

Biological Targets: ’s compound targets cholinesterases, while the target compound’s dimethoxybenzamide-pyridazinone hybrid may exhibit activity against kinases or phosphodiesterases (PDEs) due to structural resemblance to known inhibitors .

Actividad Biológica

2,3-Dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features that potentially confer significant biological activity. This article explores the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the amidation of 2,3-dimethoxybenzoic acid with 3-(6-oxopyridazin-1(6H)-yl)propylamine. The following steps outline the synthetic route:

- Preparation of Acid Chloride : 2,3-dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2).

- Amidation Reaction : The acid chloride is reacted with 3-(6-oxopyridazin-1(6H)-yl)propylamine in an inert atmosphere, often employing a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.

- Receptor Modulation : It might interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Potential Pathways Affected

- Inflammatory Pathways : The compound could modulate pathways associated with inflammation, which is crucial for conditions like arthritis or other inflammatory diseases.

- Apoptotic Pathways : It may also play a role in apoptosis regulation, providing insights into cancer treatment strategies.

Table 1: Summary of Biological Activities of Related Compounds

Research Findings

Recent studies have highlighted the potential pharmacological applications of benzamide derivatives:

- Anticancer Activity : Benzamide derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against breast and lung cancer cells .

- Insecticidal Properties : Some related compounds have been identified as effective chitin synthesis inhibitors, making them candidates for agricultural applications against pests like Chilo suppressalis and Spodoptera litura .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.